3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,5-a]pyrazine core with an isopropyl substituent at position 3. Its structure combines a pyrazine ring fused with an imidazole ring, where the tetrahydro modification (saturation of the pyrazine ring) enhances conformational flexibility and influences pharmacological properties. This scaffold is notable in medicinal chemistry for its role as a bioisostere of peptidic structures, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and ion channels .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
PUOBSBGCVWTROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Features
- Saturation : The tetrahydro modification (5,6,7,8-saturation) reduces ring rigidity, enhancing binding to conformational-sensitive targets like NaV1.7 ion channels .
- Substituents : The 3-isopropyl group contributes to hydrophobic interactions, while bromo or trifluoromethyl derivatives (e.g., 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride) serve as intermediates for further functionalization .
Comparison with Analogous Compounds
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Derivatives
Saturated vs. Unsaturated Derivatives
| Compound | Activity (NaV1.7 Inhibition) | Potency |
|---|---|---|
| Imidazo[1,5-a]pyrazine (12) | Inactive | N/A |
| Tetrahydroimidazo[1,5-a]pyrazine (13) | Active (IC₅₀ = 50 nM) | 10-fold improvement |
Heterocyclic Core Variations
| Compound | Core Structure | Application |
|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine | Pyrimidine ring | Antibacterial agents |
| This compound | Pyrazine ring | Orexin receptor antagonists |
- Impact of Heteroatoms : Pyrimidine derivatives (e.g., hydrazones) exhibit antibacterial activity due to enhanced hydrogen bonding, while pyrazine-based compounds target neurological pathways .
Pharmacological and Physicochemical Properties
Bioavailability and Solubility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
